Product packaging for Aflatoxin P2(Cat. No.:CAS No. 891197-67-4)

Aflatoxin P2

Cat. No.: B600195
CAS No.: 891197-67-4
M. Wt: 300.26
Attention: For research use only. Not for human or veterinary use.
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Description

Aflatoxin P2 is a major microbial and mammalian metabolite of Aflatoxin B1 (AFB1), formed through the process of O-demethylation . It is classified among the over 18 identified structurally related aflatoxins, which are toxic, carcinogenic secondary metabolites primarily produced by the fungi Aspergillus flavus and Aspergillus parasiticus . As a reference standard, this compound provides critical value in toxicology and food safety research. It is used to study the metabolic fate and detoxification pathways of the more potent parent compound, Aflatoxin B1, which is a known human carcinogen (Group 1) . Researchers utilize this compound in the development and validation of analytical methods, such as chromatographic techniques, for the precise detection and quantification of mycotoxin contamination in agricultural commodities, feeds, and biological samples . This is essential for monitoring and enforcing regulatory limits, which are typically set between 2-20 ppb for aflatoxins in food and feed by international bodies . WARNING: This product is intended for research purposes only in a controlled laboratory setting. Aflatoxins are potent hepatotoxins and carcinogens. No animal species is immune to their acute toxic effects . This product is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O6 B600195 Aflatoxin P2 CAS No. 891197-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h5,7,16,18H,1-4H2/t7-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKCZCKWXTXPRZ-HYORBCNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C3=C(O2)C=C(C4=C3OC(=O)C5=C4CCC5=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1C3=C(O2)C=C(C4=C3OC(=O)C5=C4CCC5=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746965
Record name (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891197-67-4
Record name (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Pathways and Biotransformation of Aflatoxins

Phase I Hepatic and Extrahepatic Biotransformation Mechanisms

Phase I metabolism of aflatoxins primarily involves oxidation, reduction, and hydrolysis, reactions catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP450) monooxygenases. These initial transformations are crucial in determining the ultimate toxic potential of the parent compound.

Role of Cytochrome P450 Monooxygenases in Aflatoxin Metabolism

The cytochrome P450 system is central to the biotransformation of aflatoxins. nih.govresearchgate.net In humans, CYP1A2 and CYP3A4 are the principal isoforms involved in the metabolism of Aflatoxin B1, the precursor to the more widely studied Aflatoxin P1. mdpi.com These enzymes are responsible for converting the parent aflatoxin into various metabolites through processes like hydroxylation and O-demethylation. mdpi.comresearchgate.net For Aflatoxin B2, its metabolism to Aflatoxin P2 also involves these enzymatic pathways, although the specific kinetics and primary CYP450 isoforms may exhibit some differences. The activity of these enzymes can be influenced by various factors, including genetic polymorphisms, exposure to other xenobiotics, and dietary components.

Enzymatic Formation of this compound and Other Oxidized Metabolites

This compound is formed from its parent compound, Aflatoxin B2, through a process of O-demethylation. This reaction is analogous to the conversion of Aflatoxin B1 to Aflatoxin P1. researchgate.net This metabolic step is a detoxification pathway, as the resulting phenolic structure is more water-soluble and can be more readily conjugated in Phase II reactions for excretion. In vitro studies using liver fractions from various species have identified this compound as a metabolite of Aflatoxin B2. Alongside O-demethylation, other oxidative reactions can occur, leading to the formation of other hydroxylated metabolites.

Species-Specific Metabolic Profiles and Comparative Biotransformation Kinetics

Significant species-specific differences exist in the metabolism of aflatoxins. mdpi.comnih.govresearchgate.net For instance, in vitro studies have shown that the production of Aflatoxin P1 from Aflatoxin B1 is substantial in mouse and rat liver microsomes but not detectable in monkey or human liver microsomes under similar conditions. mdpi.comresearchgate.net This highlights the variability in CYP450 enzyme expression and activity across different species.

In studies investigating the metabolism of Aflatoxin B2, liver preparations from rats, mice, and humans produced small quantities of compounds believed to be this compound and Aflatoxin Q2. The rate and profile of metabolite formation can significantly influence a species' susceptibility to the toxic effects of aflatoxins.

Table 1: Species-Specific Production of Aflatoxin P1 from Aflatoxin B1 in Liver Microsomes

SpeciesAflatoxin P1 Production
MouseProduced
RatSubstantial metabolite
MonkeyNot detected
HumanNot detected

Data compiled from multiple sources. mdpi.comnih.govresearchgate.net

Phase II Conjugation Reactions and Detoxification Pathways

Following Phase I biotransformation, the resulting metabolites, including this compound, undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their elimination from the body.

Glucuronidation and Sulfate Conjugation of Aflatoxin Metabolites

Glucuronidation is a major Phase II detoxification pathway for aflatoxin metabolites that possess a hydroxyl group, such as Aflatoxin P1 and, by extension, this compound. mdpi.com This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to the metabolite, a process catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugate is highly water-soluble and readily excreted in bile and urine. In rats, Aflatoxin P1 has been observed to be extensively conjugated with glucuronic acid. mdpi.com While specific studies on the glucuronidation of this compound are limited, its phenolic structure makes it a likely substrate for UGT enzymes.

Sulfate conjugation, catalyzed by sulfotransferases (SULTs), is another important Phase II reaction for phenolic metabolites. This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. Similar to glucuronidation, sulfation increases the water solubility and excretion of the compound.

Biosynthesis and Regulation of Parent Aflatoxins

Genetic Architecture of Aflatoxin Biosynthesis Gene Clusters in Fungi

The genetic blueprint for aflatoxin production in Aspergillus species, such as A. flavus and A. parasiticus, is housed within a conserved 75-kilobase (kb) region of DNA on chromosome 3. researchgate.netnih.gov This region, known as the aflatoxin biosynthesis gene cluster, contains approximately 25 to 30 genes that encode the enzymes and regulatory proteins necessary for the synthesis of aflatoxins. researchgate.netmdpi.commdpi.com The high degree of conservation of this gene cluster is evident in the 90-99% homology observed between the clustered genes of A. flavus and A. parasiticus. nih.gov

The organization of these genes within the cluster is crucial for their coordinated expression. reviberoammicol.com Research has shown that the expression of individual aflatoxin biosynthetic genes is significantly lower when they are located outside of this specific cluster. reviberoammicol.com The cluster includes structural genes that code for the enzymes directly involved in the pathway, as well as key regulatory genes. researchgate.net

While the gene content is largely conserved, significant variations exist that determine the type of aflatoxins produced. For instance, many Aspergillus flavus strains lack portions of the genes cypA (aflU) and norB (aflF), which are necessary for the production of G-type aflatoxins. nih.govasm.org This genetic difference is a primary reason why A. flavus typically produces only B-type aflatoxins (AFB1, AFB2), whereas Aspergillus parasiticus, which possesses the complete set of genes, can produce both B- and G-type aflatoxins (AFG1, AFG2). nih.govasm.org Furthermore, genomic rearrangements, such as gene order reversal within the cluster relative to the telomere, have been observed in other related species like Aspergillus pseudotamarii, highlighting the genomic dynamism of this region. nih.gov

Gene Cluster CharacteristicsDescription
Location Chromosome 3, near the telomere nih.govnih.gov
Size Approximately 70-80 kb researchgate.netnih.gov
Gene Count ~25-30 genes mdpi.commdpi.com
Conservation Highly conserved among aflatoxigenic Aspergillus species researchgate.net
Key Components Structural genes (e.g., pksA, nor-1), Regulatory genes (aflR, aflS) researchgate.netmdpi.com

Enzymology of Polyketide Synthesis and Pathway Intermediates

The biosynthesis of aflatoxins begins with the formation of a polyketide backbone, a process with parallels to fatty acid synthesis. The pathway is initiated not from a simple acetyl-CoA starter, but from a hexanoyl starter unit. mdpi.com This initial substrate is acted upon by a complex interplay of enzymes, primarily two dedicated fatty acid synthases (FAS), encoded by fas-1 and fas-2, and a polyketide synthase (PKS), encoded by pksA. mdpi.commdpi.com These enzymes work in concert to catalyze seven iterative extensions with malonyl-CoA units, ultimately forming a polyketide intermediate. mdpi.com

This polyketide undergoes a critical cyclization reaction, catalyzed by the thioesterase (TE) domain of the PksA enzyme, to form the first stable, pigmented intermediate in the pathway: norsolorinic acid (NOR). mdpi.compnas.org The pathway then proceeds through a series of at least 27 enzymatic reactions, involving numerous oxidoreductases and monooxygenases, to convert NOR into other key intermediates. researchgate.netmdpi.com

Key Intermediates and Enzymes in the Aflatoxin Pathway

Intermediate Preceding Intermediate Key Enzyme(s) Gene(s)
Norsolorinic Acid (NOR) Hexanoyl-CoA + Malonyl-CoA Fatty Acid Synthases, Polyketide Synthase fas-1, fas-2, pksA mdpi.commdpi.com
Averantin (AVN) Norsolorinic Acid Reductase nor-1 annualreviews.org
Versiconal Hemiacetal Acetate (B1210297) (VHA) Averantin Cytochrome P-450 monooxygenase avnA annualreviews.org
Versicolorin A (VERA) Versiconal Hemiacetal Acetate Esterase vbs annualreviews.org
Sterigmatocystin (B1681140) (ST) Versicolorin A Multiple steps stcU, stcS, etc. annualreviews.org
O-methylsterigmatocystin (OMST) Sterigmatocystin O-methyltransferase aflP (omtA) mdpi.com

The conversion of sterigmatocystin (ST) to O-methylsterigmatocystin (OMST) is a pivotal step catalyzed by an O-methyltransferase encoded by the aflP (omtA) gene. mdpi.com The final conversions from OMST to the various aflatoxin congeners are complex oxidative reactions. The formation of aflatoxin B1 is governed by enzymes like the cytochrome P-450 monooxygenase encoded by aflQ. mdpi.commdpi.com

Transcriptional Regulation of Aflatoxin Production (e.g., aflR, aflS genes)

The expression of the structural genes within the aflatoxin cluster is tightly controlled by specific transcriptional regulators, primarily AflR and AflS, which are themselves encoded by genes within the cluster. nih.govmdpi.com

AflR is a pathway-specific transcription factor containing a zinc cluster (Zn(II)2Cys6) DNA-binding domain. mdpi.commdpi.com It is considered the master switch for aflatoxin biosynthesis, as it binds to the promoter regions of at least 17 other genes in the cluster, activating their transcription. mdpi.comuniprot.org The AflR protein recognizes a specific palindromic DNA sequence, 5'-TCG(N5)CGA-3', in the promoters of target genes. uniprot.org Deletion or disruption of the aflR gene leads to a drastic reduction or complete cessation of aflatoxin production. uniprot.orgportlandpress.com

AflS (previously known as AflJ) is encoded by a gene located adjacent to aflR, and the two share a short intergenic region. nih.govmdpi.com While AflS itself does not appear to bind DNA, it functions as a co-activator or regulatory accessory protein that interacts with AflR. portlandpress.comhu.edu.jo The precise mechanism of AflS is not fully understood, but it is thought to enhance the transcriptional activity of AflR, possibly by forming a protein complex that facilitates proper binding to target promoters. mdpi.comportlandpress.com Disruption of aflS significantly reduces, but does not completely eliminate, the production of aflatoxins. nih.gov Recent studies suggest that AflS may modulate AflR's function by unexpectedly reducing its DNA-binding affinity, indicating a highly complex regulatory interaction. uniprot.orgportlandpress.com

Beyond these pathway-specific regulators, global transcription factors such as LaeA and VeA also play a role in modulating aflatoxin synthesis, often by influencing the expression of aflR and aflS in response to broader cellular signals. elsevier.es

Environmental and Nutritional Modulators of Fungal Aflatoxin Biosynthesis

Aflatoxin production is not constitutive but is profoundly influenced by a range of environmental and nutritional cues. These factors can trigger complex signaling pathways within the fungus, ultimately modulating the expression of the aflatoxin gene cluster. nih.govresearchgate.net

Key Environmental and Nutritional Factors:

Temperature: Aspergillus species have a wide temperature tolerance for growth, but aflatoxin production is more restricted. The optimal temperature for aflatoxin synthesis is typically around 28-30°C. semanticscholar.org Changes in temperature can directly affect the expression levels of regulatory genes like aflR and aflS. semanticscholar.org

Water Activity (a_w): As xerophilic fungi, Aspergillus species can grow at low water activity. However, optimal aflatoxin production occurs at a higher water activity of approximately 0.85. semanticscholar.org

Nutrient Sources: The type and availability of carbon and nitrogen sources are critical. Simple sugars like glucose generally support aflatoxin production. reviberoammicol.com The utilization of certain sugars can induce G-protein-dependent signaling, which is linked to the regulation of aflatoxin formation. reviberoammicol.com Conversely, some nitrogen sources can inhibit biosynthesis. annualreviews.org The composition of the substrate, such as the high lipid content in oilseeds like peanuts, can also promote higher levels of aflatoxin production compared to starchy cereals. nih.gov

pH: The pH of the surrounding environment influences fungal growth and toxin synthesis, with specific pH ranges being more conducive to aflatoxin production. nih.gov

Oxidative Stress: There is a strong link between oxidative stress and secondary metabolism. The production of aflatoxins may serve as a defense mechanism for the fungus against reactive oxygen species (ROS). nih.govfrontiersin.org Exposure to external oxidizing agents or the accumulation of internal ROS can lead to increased aflatoxin synthesis. nih.gov Several oxidative stress-responsive transcription factors, including AtfB and AP-1, have been identified as regulators of aflatoxin production. elifesciences.org

Research into Aflatoxin Degradation and Mitigation Strategies

Biological Degradation Mechanisms

Biological detoxification is considered an environmentally friendly and promising approach for managing aflatoxin contamination. nih.govresearchgate.net This method utilizes the metabolic capabilities of microorganisms and their enzymes to break down or transform aflatoxins.

Microbial Bioremediation by Lactic Acid Bacteria and Other Microorganisms

A diverse range of microorganisms, including bacteria, yeasts, and fungi, have been identified for their ability to degrade aflatoxins. nih.govresearchgate.net Lactic acid bacteria (LAB) are of particular interest due to their "Generally Regarded as Safe" (GRAS) status and common use in food fermentation. scielo.brresearchgate.netnih.gov The mechanisms of action include both cell wall adsorption and metabolic degradation. scielo.brnih.gov

Several bacterial species have demonstrated notable degradation capabilities. Strains of Pseudomonas putida have been shown to degrade Aflatoxin B1 (AFB1), converting it into other products. frontiersin.orgresearchgate.net Other effective bacteria include Bacillus licheniformis and Rhodococcus erythropolis, which can reduce AFB1 concentrations to nearly undetectable levels. pjoes.com Fungi, including some non-toxigenic strains of Aspergillus, and various species such as Cladosporium uredinicola, also possess the ability to biodegrade aflatoxins. scienceasia.org

Enzymatic Degradation and Characterization of Degrading Enzymes

The degradation of aflatoxins by microorganisms is primarily an enzymatic process. researchgate.nettandfonline.com Researchers have isolated and characterized several enzymes responsible for this transformation, including laccases, peroxidases, and reductases. researchgate.nettandfonline.com These enzymes are typically extracellular and act by oxidizing the aflatoxin molecule.

White-rot fungi, such as Pleurotus eryngii, produce ligninolytic enzymes like laccase and Manganese-peroxidase (MnP) that have been shown to effectively degrade AFB1. mdpi.com Crude enzyme extracts from the spent mushroom substrate of P. eryngii have demonstrated high degradation efficiency, reaching up to 90% under optimized conditions. mdpi.com Enzymes from Trichoderma species, particularly peroxidases, are also capable of oxidizing aflatoxins into more polar and less toxic molecules. mdpi.com Studies have also investigated enzymes like lipase (B570770) and protease for their capacity to degrade Aflatoxin M1. openbiotechnologyjournal.com

Identification and Structural Analysis of Biodegradation Products, including Aflatoxin P2

A critical aspect of degradation research is the identification and structural elucidation of the resulting byproducts to ensure they are less toxic than the parent compound. Various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed for this purpose. scienceasia.orgmdpi.commdpi.com

One study focusing on the degradation of AFB1 by Pseudomonas putida identified two major degradation products. researchgate.net One of these products was designated P2 , with a proposed molecular formula of C14H16N2O2. researchgate.net The analysis suggested that in this product, all three primary toxic sites of the original AFB1 molecule were disrupted. researchgate.net The same study noted that a recombinant laccase expressed in Saccharomyces cerevisiae could facilitate the degradation of AFB1 to generate identical products. researchgate.net

It is important to note that the designation "P2" has been used in other studies to label the second major product in a given analysis, and may not always refer to the same compound. For instance, research on AFB1 degradation in peanut oil via UV irradiation also identified a product labeled 'P2', which was formed through modifications to the terminal furan (B31954) ring and fracture of the lactone ring. mdpi.com Another study using the culture supernatant of Cladosporium uredinicola identified a product 'P2' with a molecular weight of 342, where the degradation involved an addition reaction on the double bond of the furan ring. scienceasia.org

The common thread in the formation of these degradation products is the alteration of the furan and lactone rings, which are crucial for the carcinogenic activity of AFB1. frontiersin.orgnih.govmdpi.com

Chemical Degradation Approaches

Chemical methods offer alternative pathways for aflatoxin detoxification, often utilizing pH changes or powerful oxidizing agents to break down the toxin.

pH-Dependent Hydrolysis and Decontamination Studies

The chemical stability of aflatoxins is highly dependent on pH. The lactone ring in the aflatoxin structure is susceptible to hydrolysis under alkaline conditions. frontiersin.orgfrontiersin.org Studies have shown that incubating aflatoxins in a weakly alkaline medium (e.g., pH 9) can lead to significant degradation of both Aflatoxin B1 and Aflatoxin G2 within 48 hours. frontiersin.orgbiorxiv.org This process is believed to occur through the opening of the lactone ring, a mechanism consistent with alkaline hydrolysis. frontiersin.orgfrontiersin.org The resulting degradation has been shown to reduce the genotoxicity of the parent aflatoxin. frontiersin.orgbiorxiv.org This chemical principle of lactone hydrolysis is a key mechanism for detoxifying the parent compounds from which metabolites like this compound are derived.

Advanced Oxidation Processes for Aflatoxin Reduction

Advanced Oxidation Processes (AOPs) utilize highly reactive chemical species, particularly hydroxyl radicals, to decompose organic compounds like aflatoxins. researchgate.netresearchgate.net These processes can be initiated by various means, including the combination of ultraviolet (UV) light and hydrogen peroxide (H2O2) or photocatalysis using semiconductors like titanium dioxide (TiO2). researchgate.netmdpi.com

The combination of UV-C radiation and H2O2 has been shown to efficiently degrade aflatoxins in solution and in milled peanuts. researchgate.net The mechanism involves the photolysis of H2O2 to generate free radicals that attack the aflatoxin molecule. researchgate.netresearchgate.net Similarly, photocatalysis with TiO2 under UV irradiation can effectively degrade AFB1 in liquid matrices and on the surface of contaminated products. mdpi.com As noted previously, one study that used UV irradiation to degrade AFB1 in peanut oil identified a key degradation product which was named P2. mdpi.com

Photodegradation Kinetics and Product Analysis

The degradation of aflatoxins, particularly Aflatoxin B1 (AFB1), through ultraviolet (UV) irradiation is a well-documented method for detoxification. This process, known as photodegradation, involves the alteration of the aflatoxin's chemical structure, leading to the formation of various byproducts with reduced toxicity. One of these byproducts is frequently identified and labeled as P2 in scientific literature.

Research has shown that the photodegradation of AFB1 in aqueous solutions follows first-order reaction kinetics. nih.govacs.org The rate of this degradation is significantly influenced by the intensity of the UV light. nih.gov During this process, several degradation products are formed. Using advanced analytical techniques such as ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF MS), researchers have been able to identify and characterize these products. nih.govacs.orgakjournals.com

One of the consistently identified photodegradation products of AFB1 is a compound designated as P2, which has a molecular formula of C16H14O6. nih.govakjournals.com This product is formed through processes that include hydration on the furan ring and demethylation. akjournals.com The double bond equivalence (DBE) of this P2 product is 10, which is two less than its parent compound, AFB1 (DBE of 12). akjournals.com The formation of P2 involves the structural modification of key toxicological sites of AFB1, specifically the terminal furan ring and the lactone ring, which is believed to be the primary reason for the observed decrease in toxicity of the irradiated solution. semanticscholar.org

The table below summarizes the characteristics of the photodegradation product P2 as identified in various studies.

PropertyValue/DescriptionSource(s)
Designation P2 nih.govakjournals.comnih.gov
Parent Compound Aflatoxin B1 (AFB1) nih.govakjournals.comnih.gov
Formation Process Photodegradation (UV Irradiation) nih.govakjournals.com
Molecular Formula C16H14O6 nih.govakjournals.com
Molecular Weight 303.0495 g/mol nih.gov
Double Bond Equivalence (DBE) 10 akjournals.com
Proposed Formation Pathway Hydration on furan ring and demethylation on the benzene (B151609) side chain. akjournals.com
Analytical Detection Method UPLC-Q-TOF MS nih.govakjournals.com

Development of Sustainable Aflatoxin Control Strategies

Given that this compound is a degradation product, sustainable control strategies primarily focus on preventing the initial contamination of crops by its precursor, Aflatoxin B1, which is produced by fungi like Aspergillus flavus. juniperpublishers.comresearchgate.net These strategies encompass a multi-faceted approach, from pre-harvest measures to post-harvest management.

Pre-Harvest Strategies: The foundation of aflatoxin control lies in good agricultural practices (GAPs) aimed at preventing fungal growth and toxin production in the field. engineeringforchange.org Key pre-harvest strategies include:

Biocontrol: This is a leading sustainable strategy that involves the application of non-toxic (atoxigenic) strains of Aspergillus flavus to fields. engineeringforchange.orgfrontiersin.orgcabi.org These beneficial strains outcompete the toxic strains, significantly reducing aflatoxin contamination in crops like maize and groundnuts by 80-100%. frontiersin.org Biocontrol products, such as AflaPak™, are being developed and tested for regional effectiveness. cabi.org

Agronomic Practices: Proper crop management, including timely planting, adequate irrigation to avoid drought stress, weed and insect control, and appropriate fertilization, can minimize plant susceptibility to fungal infection. researchgate.netengineeringforchange.org The application of soil amendments like gypsum has also been shown to reduce aflatoxin levels. engineeringforchange.org

Post-Harvest Strategies: After harvesting, preventing fungal growth during storage is critical. Effective post-harvest interventions include:

Proper Drying and Storage: Rapidly drying crops to safe moisture levels inhibits mold growth. researchgate.netengineeringforchange.org Using technologies like hermetic storage bags creates a low-oxygen environment that arrests mold development. engineeringforchange.org

Sorting and Cleaning: Physical methods such as manual sorting, screening, and density sorting can effectively reduce aflatoxin contamination levels. engineeringforchange.org

These integrated strategies, forming the basis of a holistic management program, are crucial for ensuring food safety and mitigating the risks associated with aflatoxins. juniperpublishers.comfrontiersin.org The successful implementation of these measures prevents the formation of AFB1, thereby eliminating the subsequent risk of its degradation products.

Advanced Analytical Methodologies and Structural Elucidation in Aflatoxin P2 Research

Chromatographic Separation Techniques for Aflatoxin Metabolites and Degradation Products (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are fundamental techniques for the separation of aflatoxin metabolites and their degradation products. These methods offer the high resolution necessary to separate structurally similar compounds within complex matrices.

UHPLC, which utilizes stationary phase particles smaller than 2 μm, generally provides better and faster separation of aflatoxin peaks compared to conventional HPLC, which uses particles of 3–5 μm. nih.govjasco-global.com The smaller particle size in UHPLC columns leads to sharper peaks and higher intensity on the chromatogram. nih.gov For instance, a study demonstrated that the separation of aflatoxin standards was achieved within 3.5 minutes using UHPLC, a significant reduction from the 12 minutes required by conventional HPLC. jasco-global.com

The choice of mobile phase is critical for effective separation. A common mobile phase for aflatoxin analysis is a mixture of an aqueous solution, such as 2 mM ammonium (B1175870) acetate (B1210297), and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govacs.org The gradient and composition of the mobile phase are optimized to achieve the best separation of target analytes. For example, a ternary mixture of water, methanol, and acetonitrile has been successfully used for the rapid separation of five common aflatoxins without the need for derivatization. waters.com

In some cases, pre-column derivatization with trifluoroacetic acid (TFA) is employed to enhance the fluorescence detection of certain aflatoxins, such as B1 and G1. jasco-global.com However, UHPLC systems coupled with sensitive detectors can often achieve baseline separation of underivatized aflatoxins, simplifying the analytical workflow. waters.com

The following table summarizes typical parameters for HPLC and UHPLC separation of aflatoxins:

ParameterHPLCUHPLC
Column Type C18 (e.g., 250 x 4.6 mm, 5 µm) acs.orgC18 (e.g., ACQUITY UPLC BEH C18) waters.com
Mobile Phase 2 mM ammonium acetate (A) and acetonitrile (B) acs.orgWater, methanol, and acetonitrile waters.com
Flow Rate 0.8 mL/min acs.org0.3 mL/min nih.gov
Column Temp. 27 °C acs.orgAmbient nih.gov
Injection Vol. 20 µL nih.gov5 µL nih.gov
Run Time ~12 minutes jasco-global.com~3.5 - 4.5 minutes jasco-global.comwaters.com

Mass Spectrometry (MS/MS, Q-TOF) for Metabolite Identification, Quantification, and Structural Characterization of Aflatoxin P2

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the identification, quantification, and structural characterization of aflatoxin metabolites, including this compound. Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-TOF) are especially valuable. frontiersin.org

LC-MS/MS is widely used for multi-toxin analysis and can provide both quantitative data and structural confirmation. frontiersin.org Different types of mass analyzers, such as triple quadrupole (QqQ), ion trap, and Q-TOF, have been applied to aflatoxin analysis. frontiersin.org Q-TOF MS, in particular, offers high mass accuracy, which is crucial for determining the elemental composition of ions and elucidating the structures of unknown metabolites and degradation products. mdpi.comnih.govmdpi.com

In the study of Aflatoxin B1 (AFB1) degradation, HPLC-MS/MS was used to identify ten degradation products. mdpi.com The fragmentation pathways of these products were proposed based on the mass spectra. For instance, the fragmentation of a product designated as P2 was observed to occur through electron transfer mechanisms. mdpi.com Another study utilized UHPLC-Q-Orbitrap MS to identify eight reaction products of AFB1 after ultrasound treatment, proposing degradation pathways based on the fragmentation patterns. nih.gov

The positive ion mode with electrospray ionization (ESI) is often effective for the ionization of aflatoxins. researchgate.netnih.gov The addition of ammonium acetate to the mobile phase can help increase the production of the protonated molecule [M+H]+. researchgate.net

The table below shows an example of mass accuracy measurement for AFB1 and its degradation products, P1 and P2, using LC-Q-TOF MS. scienceasia.org

CompoundRetention Time (min)Molecular FormulaTheoretical Mass (m/z)Measured Mass (m/z)Mass Error (ppm)
AFB1 10.9C17H12O6313.0707313.0706-0.3
P1 9.7C18H16O7345.0969345.09710.5
P2 10.1C18H14O7343.0812343.08140.5

Data adapted from a study on AFB1 biodegradation. scienceasia.org

Immunoaffinity Chromatography and Enzyme-Linked Immunosorbent Assays (ELISA)

Immunoaffinity chromatography (IAC) is a highly selective sample clean-up and concentration technique frequently used prior to the analysis of aflatoxins by methods like HPLC or LC-MS. romerlabs.comagoa.info IAC columns contain monoclonal antibodies that are specific to the aflatoxins of interest, allowing for their isolation from complex food and feed matrices. agoa.infonih.gov The sample extract is passed through the column, where the aflatoxins bind to the antibodies. After a washing step to remove interfering substances, the bound aflatoxins are eluted with a solvent like methanol or acetonitrile. agoa.info This process results in a cleaner and more concentrated sample extract, which improves the accuracy and sensitivity of the subsequent analytical determination. agoa.infoiaea.org

Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and sensitive immunochemical method used for screening and quantifying aflatoxins. mdpi.comresearchgate.net It is based on the principle of antigen-antibody reaction. While ELISA is a valuable tool for rapid screening of a large number of samples, its results are often confirmed by a chromatographic method like HPLC, which is considered more accurate and specific. mdpi.com

Combining IAC with ELISA (IAC-ELISA) can enhance the reliability of the assay, especially for complex food matrices that can interfere with the ELISA results. nih.gov This combined approach has been shown to improve recovery rates for aflatoxin analysis in challenging samples like chili powder and coffee beans. nih.gov

The following table highlights the key features of these immuno-analytical techniques for aflatoxin analysis.

TechniquePrinciplePrimary UseAdvantagesLimitations
Immunoaffinity Chromatography (IAC) Specific antibody-antigen bindingSample clean-up and concentration romerlabs.comagoa.infoHigh selectivity, effective removal of matrix interferences iaea.orgCan be costly, column capacity limitations agoa.info
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen-antibody reaction with enzymatic signal amplificationRapid screening and quantification mdpi.comHigh throughput, simplicity, speed mdpi.comPotential for cross-reactivity, matrix effects can influence results nih.govmdpi.com
IAC-ELISA Combination of IAC for clean-up and ELISA for detectionImproved analysis in complex matrices nih.govEnhanced accuracy and recovery compared to direct ELISA nih.govMore steps involved than direct ELISA

Development and Validation of Sensitive and Robust Analytical Methods for this compound

The development and validation of analytical methods are crucial to ensure the accuracy, reliability, and reproducibility of results for aflatoxin analysis. nih.govresearchgate.net This process involves a comprehensive evaluation of several performance characteristics as per international guidelines, such as those from the European Commission. nih.govresearchgate.net

A typical method validation for aflatoxin analysis includes the assessment of the following parameters: researchgate.netd-nb.info

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The demonstration of a linear relationship between the instrument response and the concentration of the analyte over a defined range. acs.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. acs.orgfrontiersin.orgresearchgate.net

Accuracy and Recovery: The closeness of the measured value to the true value, often assessed through recovery experiments with spiked samples. nih.govresearchgate.net

Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. jasco-global.comresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

For example, one validated UHPLC-Orbitrap MS method for Aflatoxin B1 showed a linear response in the concentration range of 0.35 to 500 ng/mL. acs.org In another study validating an HPLC-FLD method for aflatoxins in rice, high linearity was achieved over a range of 0.4-7.2 µg/kg, with recoveries ranging from 92.21% to 108.28%. researchgate.net

The table below presents typical validation parameters for an aflatoxin analytical method.

Validation ParameterTypical Performance Metric
Linearity (R²) > 0.99 researchgate.netnih.gov
LOD 0.003 - 0.3 µg/kg frontiersin.org
LOQ 0.010 - 0.9 µg/kg frontiersin.org
Recovery (%) 70 - 110% nih.govresearchgate.net
Repeatability (RSDr %) < 6% nih.gov
Reproducibility (RSDR %) < 9% researchgate.net

These values are indicative and can vary depending on the analyte, matrix, and analytical technique.

Spectroscopic and Computational Approaches for this compound Structural Confirmation and Fragmentation Pathways

Spectroscopic techniques, particularly mass spectrometry, coupled with computational tools, are indispensable for the structural confirmation of aflatoxin metabolites like this compound and for elucidating their fragmentation pathways. mdpi.comscienceasia.org

High-resolution mass spectrometry (HRMS), such as Q-TOF and Orbitrap MS, provides accurate mass measurements that allow for the determination of the elemental composition of a molecule and its fragments. mdpi.comnih.govmdpi.com This information is fundamental in proposing a chemical structure. For instance, in a study identifying degradation products of AFB1, the molecular formula of a product P2 was determined to be C18H14O7 based on its accurate mass. scienceasia.org

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation of a specific precursor ion. By analyzing the resulting product ions, a fragmentation pathway can be proposed. researchgate.netdtic.mil For example, the fragmentation of AFB1 often involves the continuous loss of carbon monoxide (CO). scienceasia.org The fragmentation pathway for a potential this compound would be similarly investigated by isolating its protonated molecule ([M+H]+) and characterizing its fragments. mdpi.com

Computational approaches and specialized software play a significant role in this process. nih.govresearchgate.net

Double Bond Equivalents (DBE): Calculating the DBE from the molecular formula helps to determine the number of rings and double bonds in an unknown structure. A change in DBE compared to the parent compound can indicate that reactions have occurred at double bonds. scienceasia.org

Fragmentation Software: Programs like Mass Frontier can be used to predict and rationalize fragmentation pathways, aiding in the structural elucidation of the observed product ions. nih.govresearchgate.net

Molecular Modeling: Computational chemistry can be used to study the binding interactions and stability of aflatoxin-protein complexes, complementing experimental data from techniques like fluorescence spectroscopy. nih.gov

The proposed fragmentation pathway for a compound is often depicted in diagrams showing the sequential loss of neutral molecules or radicals from the precursor ion to form the observed product ions. mdpi.comresearchgate.netscienceasia.org

Mechanistic Studies of Aflatoxin P2 Biological Interactions

Cellular and Molecular Responses to Aflatoxin P2 and Related Metabolites

Modulation of Gene Expression and Ribosomal Protein Dynamics

Specific studies detailing how this compound modulates gene expression or affects ribosomal protein dynamics are not well-documented. While it is generally stated that aflatoxins can impact gene expression, the precise genes targeted by AFP2 and the resulting changes in protein synthesis machinery have not been elucidated in dedicated research. biosynth.com For comparison, other aflatoxins are known to affect the expression of genes involved in cellular stress and metabolic pathways.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

The generation of reactive oxygen species (ROS) is a common mechanism of toxicity for many mycotoxins. While it is plausible that AFP2 induces oxidative stress, specific studies demonstrating this effect and identifying the cellular sources of ROS (e.g., mitochondria or enzymatic reactions) are lacking. In contrast, studies on Aflatoxin B2 (AFB2) have shown it induces mitochondria-mediated apoptosis through the production of ROS in broiler hepatocytes. nih.govresearchgate.netmdpi.com

Pathways of DNA Damage and DNA Adduct Formation

The formation of DNA adducts is a critical step in the carcinogenicity of many aflatoxins. The primary adduct formed by AFB1 is the AFB1-N7-dG adduct. acs.org There is currently a lack of specific research identifying the types of DNA damage or the specific DNA adducts formed by this compound. Understanding this is crucial for assessing its mutagenic potential.

Perturbation of Cellular Signaling Pathways (e.g., Nrf2, NF-κB, mTOR, p53)

Key cellular signaling pathways that respond to chemical stress, such as Nrf2, NF-κB, mTOR, and p53, are known targets of other aflatoxins. For instance, AFB1 exposure can lead to the activation of the Nrf2 pathway as a cellular defense mechanism and can cause mutations in the p53 tumor suppressor gene. nih.govaopwiki.orgmdpi.com The mTOR pathway is affected by AFB2, leading to the induction of autophagy. nih.govmdpi.com However, there are no specific studies available that investigate the direct effects of this compound on these critical signaling cascades.

Cellular Apoptosis and Necrosis Mechanisms in In Vitro Models

Cell death through apoptosis or necrosis is a common outcome of toxic substance exposure. While it is expected that AFP2 can induce cell death, specific in vitro studies characterizing the apoptotic or necrotic pathways triggered by this compound are not present in the current body of scientific literature. For reference, studies on AFB1 have shown it can induce apoptosis through the death receptor pathway in hepatocytes. oncotarget.com

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed literature, data tables detailing research findings cannot be generated.

In Vitro Model Systems in this compound Mechanistic Research

In vitro models are indispensable tools for elucidating the metabolic pathways and cellular responses to xenobiotics like aflatoxins. These systems, ranging from established cell lines to primary cell cultures, allow for controlled investigations into the mechanisms of toxicity and detoxification. For this compound (AFP2), a demethylated metabolite of Aflatoxin B2 (AFB2), in vitro studies are crucial for understanding its formation and potential biological effects, even though direct research on AFP2 is less extensive than on its parent compounds.

Mammalian Cell Line Models (e.g., HepG2, HeLa, BEAS-2B) for Cytotoxicity and Molecular Analysis

Mammalian cell lines are widely used in toxicology to assess the cytotoxic and genotoxic potential of chemical compounds and to dissect the molecular mechanisms underlying their effects. While studies focusing exclusively on the effects of isolated this compound are limited, the use of these cell lines for studying its parent compound, Aflatoxin B1 (AFB1), provides a framework for potential AFP2 research.

HepG2 (Human Hepatocellular Carcinoma) Cells: As the liver is the primary site of aflatoxin metabolism, the HepG2 cell line is a relevant model. kmthepatech.com These cells retain many of the metabolic enzymes found in primary human hepatocytes, making them suitable for studying the biotransformation of aflatoxins. kmthepatech.com Studies on AFB1 in HepG2 cells have investigated cytotoxicity, DNA damage, and the modulation of gene expression related to carcinogenesis. researchgate.net For instance, research has shown that AFB1 can reduce the viability of HepG2 cells in a dose-dependent manner. researchgate.net While not the primary focus, the metabolic profile in these cells can be analyzed to detect the formation of metabolites like AFP2. One study noted that while HepG2 cells are a good model, they may have lower sensitivity to aflatoxin-induced toxicity compared to primary human hepatocytes. kmthepatech.com Another study investigating the effects of UV-A irradiation on aflatoxin toxicity used HepG2 cells to demonstrate that the reduction of aflatoxins decreased their cytotoxic effects. tnstate.edu

HeLa (Human Cervical Cancer) Cells: HeLa cells are another common model in toxicology. One study briefly mentioned that this compound, alongside its precursor, exhibited toxic effects in HeLa cancer cells, which was associated with the depletion of cellular glutathione (B108866) (GSH) and increased levels of reactive oxygen species (ROS). acs.org

BEAS-2B (Human Bronchial Epithelial) Cells: Given that inhalation is a potential route of aflatoxin exposure, BEAS-2B cells are used to model the respiratory system's response. Research on the combined toxicity of AFB1 and T-2 toxin has utilized BEAS-2B cells, demonstrating synergistic toxic responses. aip.org Such models could theoretically be employed to investigate the specific effects of AFP2 on bronchial epithelial cells.

Table 1: Mammalian Cell Lines in Aflatoxin Research Relevant to this compound

Cell Line Origin Relevance to this compound Research Key Findings in General Aflatoxin Research
HepG2 Human Hepatocellular Carcinoma Primary model for liver metabolism and toxicity; potential for studying AFP2 formation and hepatotoxicity. kmthepatech.com Used to assess AFB1 cytotoxicity, DNA damage, and mechanisms of hepatotoxicity. researchgate.nettnstate.edu
HeLa Human Cervical Cancer General toxicology model; has been used to show toxic effects of P2. acs.org Demonstrated cytotoxicity of this compound, linked to glutathione depletion and ROS increase. acs.org

| BEAS-2B | Human Bronchial Epithelium | Model for respiratory tract exposure and toxicity. | Used to study synergistic toxicity of aflatoxin mixtures. aip.org |

Primary Cell Cultures for Metabolic and Mechanistic Investigations

Primary cell cultures, derived directly from animal or human tissues, offer a more physiologically relevant model compared to immortalized cell lines, especially for metabolic studies. nih.govresearchgate.net

Primary hepatocytes from various species, including humans, rats, and mice, have been instrumental in elucidating the metabolic fate of aflatoxins. nih.govmdpi.com These cultures maintain a higher level of metabolic activity characteristic of the in vivo liver environment, at least for a limited time. kmthepatech.comresearchgate.net Studies using primary hepatocytes have shown that the profile of aflatoxin metabolites can vary significantly between species. nih.gov For example, a comparative study using primary hepatocytes from mice, rats, and humans found that mouse hepatocytes were most efficient at metabolizing AFB1, with Aflatoxin P1 (AFP1) being a major product. nih.gov In contrast, human hepatocytes produced more Aflatoxin M1 (AFM1) and Aflatoxin Q1 (AFQ1). nih.gov

In the context of this compound, in vitro studies with postmitochondrial supernatant fractions of liver have identified the formation of small amounts of compounds believed to be this compound in preparations from rats, mice, and humans metabolizing Aflatoxin B2. nih.gov This highlights the role of primary liver cell systems in identifying and quantifying detoxification pathways, including the O-demethylation that leads to AFP2. researchgate.net The use of such models is critical for understanding the species-specific differences in AFB2 metabolism and, consequently, the potential exposure to and effects of AFP2. nih.gov

In Vivo Non-Human Animal Model Studies

In vivo animal models are essential for understanding the complete picture of a toxin's biological interactions, including its absorption, distribution, metabolism, excretion (ADME), and systemic effects.

Rodent Models for Metabolite Fate and Mechanistic Pathways

Rodent models, particularly rats and mice, are extensively used in aflatoxin research due to their well-characterized physiology and genetics. researchgate.net These models have been crucial in demonstrating the hepatocarcinogenicity of AFB1 and in studying its metabolic activation and detoxification pathways. msdvetmanual.com

Studies investigating the metabolism of AFB2 in rats and mice have shown that these animals produce various metabolites, including AFP2. In vitro experiments using liver fractions from rats and mice have confirmed the formation of small quantities of what were identified as aflatoxins Q2 and P2 from AFB2. nih.gov The use of rodent models allows for the analysis of excreta (urine and feces) and tissues to determine the metabolic fate of the parent aflatoxin and identify key metabolites like AFP2. While the toxicity of AFP2 itself is not the primary focus of most of these studies, they provide the foundational knowledge that AFP2 is an in vivo metabolite in these species. One study noted that in rats, AFP1 (the analogous metabolite to AFP2, but from AFB1) is a major oxidative metabolite in liver microsomes. mdpi.com

Table 2: Rodent Models in this compound-Related Research

Rodent Model Application in Aflatoxin Research Key Findings Related to AFP2
Rat Studying hepatocarcinogenicity and metabolism of aflatoxins. msdvetmanual.comresearchgate.net Formation of this compound from Aflatoxin B2 has been identified in liver preparations. nih.gov

| Mouse | Investigating species-specific differences in aflatoxin metabolism and toxicity. researchgate.net | Liver preparations have been shown to produce small amounts of this compound from Aflatoxin B2. nih.gov |

Aquatic Organism Models for Toxicological Assessment

Agricultural Animal Models for Mechanistic Impact Studies (e.g., poultry)

Aflatoxin contamination of feed is a major concern for the poultry industry, leading to significant economic losses due to reduced growth rates, poor feed conversion, and increased mortality. aip.orgscience-line.com Poultry, particularly ducks and turkeys, are highly susceptible to the toxic effects of aflatoxins. msdvetmanual.comscirp.org Research in poultry models has largely focused on the toxicity of AFB1 and strategies to mitigate its effects, such as the use of mycotoxin binders. aip.orgkemdikbud.go.id

Environmental and Agronomic Research on Aflatoxin P2 Dynamics

Environmental Fate and Persistence of Aflatoxin Metabolites in Ecosystems

The environmental fate and persistence of aflatoxin metabolites are critical for understanding their long-term impact on ecosystems. When aflatoxin-contaminated crops are incorporated into the soil, these mycotoxins can enter the soil environment. The persistence of these compounds is influenced by a combination of microbial degradation, photochemical processes, and soil properties.

Degradation experiments have shown that the half-lives of aflatoxins in soil can range from 20 to 65 days. The rate of dissipation is significantly influenced by soil texture and the initial concentration of the aflatoxins. For instance, clayey soils have been observed to diminish the toxicity of aflatoxins due to strong binding to clay minerals.

Table 1: General Factors Influencing the Environmental Fate of Aflatoxins

FactorInfluence on Aflatoxin Persistence
Microbial Activity Primary driver of degradation.
Photochemical Processes Can contribute to dissipation.
Soil Texture Clay soils can bind aflatoxins, reducing bioavailability and toxicity.
Initial Concentration Higher concentrations may persist longer.

Influence of Abiotic Factors (Temperature, Moisture) on Aflatoxin and Metabolite Stability

The stability of aflatoxins and their metabolites is significantly influenced by abiotic factors, primarily temperature and moisture. These factors are crucial both in pre-harvest and post-harvest conditions, affecting the growth of aflatoxin-producing fungi and the stability of the toxins themselves.

Temperature: High temperatures generally favor the production of aflatoxins by Aspergillus species. However, the thermal stability of the aflatoxins themselves varies. Most aflatoxins are relatively heat-stable within the temperature range of 80–121°C. For example, one study showed that aflatoxin B1 was thermostable at 121°C, while aflatoxins B2 and G1 were thermolabile. Another study on maize found that drying temperatures between 40 to 70°C had no effect on the concentration of aflatoxin, given the heat stability of the toxin. While specific data for Aflatoxin P2 is not available, its structural similarity to other aflatoxins suggests it likely possesses some degree of heat stability.

Moisture: Moisture content and water activity (aw) are critical for fungal growth and aflatoxin production. Aflatoxin formation has been observed at moisture levels above 17.5% in corn. The interaction between temperature and relative humidity significantly influences aflatoxin contamination. Higher relative humidity generally leads to higher levels of aflatoxin contamination.

Table 2: Influence of Abiotic Factors on General Aflatoxin Stability

Abiotic FactorEffect on Aflatoxin Stability and ProductionResearch Finding
Temperature High temperatures (pre-harvest) favor production. Aflatoxins are generally heat-stable.Aflatoxin B1 is thermostable at 121°C. Drying temperatures (40-70°C) did not reduce aflatoxin levels in maize.
Moisture/Relative Humidity High moisture and relative humidity favor fungal growth and aflatoxin production.Aflatoxin contamination is more pronounced at higher relative humidity (e.g., 90%).

Research on Interactions with Soil Organisms and Microbial Communities

The interaction between aflatoxins and soil organisms is a complex area of research, with studies primarily focusing on the degradation of aflatoxins by microbial communities and the impact of aflatoxins on these communities. Aflatoxins can be introduced into the soil through contaminated crop residues.

Numerous microorganisms, including bacteria, yeasts, and fungi, have been identified as capable of degrading aflatoxins. This microbial degradation is considered a promising method for the detoxification of aflatoxin-contaminated commodities. Some bacteria, such as Nocardia corynebacteroides, Mycobacterium fluoranthenivorans, and Rhodococcus erythropolis, have been reported to effectively degrade aflatoxins. Lactic acid bacteria are also of significant interest for their potential to degrade aflatoxins.

Specific research on the interaction of this compound with soil organisms and microbial communities is not well-documented. It is plausible that this compound is also subject to microbial degradation, and its impact on soil microbial communities would likely be less pronounced than that of more toxic aflatoxins like Aflatoxin B1.

Future Research Directions and Emerging Avenues for Aflatoxin P2 Studies

Application of Advanced 'Omics' Technologies (Genomics, Proteomics, Metabolomics) to Aflatoxin P2 Research

The suite of 'omics' technologies offers a powerful lens for dissecting the complex biological processes related to this compound. These high-throughput methods can provide a holistic view, from the genetic blueprints of the fungi to the final metabolic products formed in a host organism. cranfield.ac.ukresearchgate.net The application of these tools is crucial for understanding the factors that lead to the production of mycotoxins and for developing novel control strategies researchgate.netmdpi.com.

Genomics and Transcriptomics: The study of the fungal genome and its expression patterns can reveal the genetic basis for the production of precursor molecules like Aflatoxin B2. While much genomic work has focused on the aflatoxin biosynthetic gene cluster responsible for major aflatoxins cranfield.ac.uk, future genomic and transcriptomic studies could focus on identifying the specific enzymatic pathways in fungi and host organisms that lead to the biotransformation of AFB2 into AFP2 scirp.org. RNA-seq analysis, for instance, can show how environmental factors like temperature and water activity affect the expression of genes involved in precursor synthesis, providing clues to the conditions that may indirectly lead to higher AFP2 levels cranfield.ac.uk.

Proteomics: This field investigates the proteins produced by an organism. For AFP2 research, proteomics can identify and quantify the specific enzymes, such as cytochrome P450s, responsible for metabolizing Aflatoxin B2 into this compound in human and animal livers scirp.orgadvancedscholarsjournals.org. Comparative proteome analysis can reveal how different conditions or host species variability affects the expression of these metabolizing enzymes, helping to explain differences in susceptibility and metabolite profiles nih.govcranfield.ac.uk.

Metabolomics: As the direct study of metabolites, metabolomics is arguably the most critical 'omics' tool for AFP2 research. It can be used to create a detailed profile of all metabolites present in a biological sample, allowing for the unambiguous identification and quantification of AFP2 and its related compounds mdpi.com. Metabolomics is a powerful tool for understanding mycotoxin metabolization within a host, mapping potential interactions, and modeling biochemical crosstalk mdpi.com. Future studies could use metabolomics to trace the metabolic fate of AFB2 in various systems and pinpoint the exact conditions and co-factors that favor the formation of AFP2.

Table 1: Potential Applications of 'Omics' Technologies in this compound Research

'Omics' TechnologyPotential Application for this compound ResearchKey Research QuestionsRelevant Findings from General Aflatoxin Research
Genomics/Transcriptomics Identify fungal and host genes encoding enzymes that convert AFB2 to AFP2. Study the regulation of these genes under various environmental and biological conditions.Which genes are responsible for the demethylation of AFB2? How do environmental stressors impact their expression?Transcriptomic studies of A. flavus have identified how temperature and water activity impact the expression of the aflatoxin biosynthesis gene cluster. cranfield.ac.uk
Proteomics Identify and quantify the specific enzymes (e.g., cytochrome P450) involved in the metabolic conversion of AFB2 to AFP2 in different species.Which specific P450 isozymes are most active in producing AFP2? How does their expression differ between species like ducks and humans? nih.govProteomic analyses have identified key proteins involved in the induction of aflatoxin biosynthesis in A. flavus. cranfield.ac.uk
Metabolomics Directly detect and quantify AFP2 in complex biological samples (e.g., urine, liver cells). Profile the complete metabolic pathway from AFB2 to AFP2 and its subsequent metabolites.What is the prevalence of AFP2 in human populations exposed to AFB2? What other metabolites are formed alongside AFP2?Metabolomics has been used to assess changes in milk from dairy cows that consumed mycotoxin-contaminated feed, identifying hundreds of affected metabolites. mdpi.com

Development of Predictive Models for this compound Formation and Biological Activity

Predictive modeling is an emerging tool in mycotoxin research that can forecast contamination risk and help in understanding the dynamics of toxin formation frontiersin.orgfrontiersin.org. While current models like PREMA (Prediction Model for Aflatoxins) focus on predicting aflatoxin contamination in crops like maize based on weather and geographical data, these frameworks can be adapted and extended to the metabolic level for AFP2 frontiersin.orgeuropa.eu.

Future research should aim to develop two types of models relevant to AFP2:

Metabolic Formation Models: These models would predict the rate of conversion of Aflatoxin B2 to this compound within a biological system. They would integrate data from 'omics' studies, such as the concentration of precursor molecules (AFB2) and the expression levels of key metabolizing enzymes wur.nl. Physiologically Based Kinetic (PBK) models, which have been developed for Aflatoxin B1, could be created for AFB2 and its metabolites, including AFP2, to simulate their absorption, distribution, metabolism, and excretion in the body wur.nl.

Biological Activity Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential biological activity of AFP2. By analyzing its molecular structure, QSAR can estimate properties related to its potential interactions with biological molecules, providing initial assessments without extensive animal testing.

The development of these models will enable early action and proactive planning to mitigate risks associated with aflatoxin metabolites frontiersin.org.

Integration of Computational Chemistry and Molecular Modeling in Metabolite Analysis

Computational chemistry and molecular modeling are indispensable tools for studying chemical systems at the molecular level iarc.fr. These methods can provide profound insights into the structure, properties, and interactions of metabolites like this compound.

Future research can apply these techniques in several ways:

Structural and Property Analysis: Density Functional Theory (DFT) calculations can be used to determine the optimized geometry, electronic properties, and vibrational frequencies of the AFP2 molecule. This information is fundamental to understanding its stability and reactivity.

Interaction Modeling: Molecular docking and molecular dynamics simulations can model the interaction of AFP2 with biological targets, such as enzymes or DNA. For instance, modeling studies have been performed to understand how Aflatoxin B1 and its metabolites interact with enzymes like human acetylcholinesterase. Similar studies on AFP2 could elucidate its potential mechanisms of action.

Metabolic Pathway Simulation: Computational models can simulate the enzymatic reaction that converts AFB2 to AFP2 (demethylation) ontosight.ai. This can help identify the most likely reaction mechanism and the energetic favorability of the process, complementing experimental data from proteomics and metabolomics.

These computational approaches provide a powerful, cost-effective way to generate hypotheses and guide experimental research into the lesser-known aflatoxin metabolites.

Interdisciplinary Approaches for Holistic Aflatoxin Management and Research

The complexity of aflatoxin contamination, from fungal growth in the field to metabolic activation in the human body, necessitates a holistic and interdisciplinary management approach foodandnutritionjournal.org. Addressing the issue of this compound requires collaboration between experts in mycology, agronomy, food science, toxicology, computational biology, and public health.

Future research strategies should be built on this interdisciplinary foundation:

A "Farm-to-Fork-to-Metabolite" Approach: This integrated view connects crop management practices that reduce the initial contamination with precursor toxins like AFB2 to the ultimate reduction of human exposure to metabolites like AFP2. Strategies such as using biocontrol agents (atoxigenic strains) to reduce fungal growth in the field are a critical first step nih.govnih.gov.

One Health Integration: The "One Health" concept, which recognizes the interconnection between the health of people, animals, and the environment, is particularly relevant. Since AFP2 is a metabolite formed in animals and humans from feed and food contaminants, a One Health approach would simultaneously address crop contamination, animal feed safety, and human dietary exposure to precursors frontiersin.org.

Combining Experimental and In Silico Research: A powerful future direction involves the tight integration of laboratory experiments (in vitro and in vivo) with computational modeling. Experimental data from 'omics' studies can be used to build and validate predictive and molecular models, which in turn can generate new hypotheses to be tested in the lab wur.nl. This iterative cycle of research will accelerate the understanding of this compound far more effectively than any single approach could.

By adopting these advanced and integrated research avenues, the scientific community can move towards a more complete understanding of this compound and its place within the broader challenge of mycotoxin contamination.

Q & A

Q. How can experimental designs address conflicting data on this compound’s environmental stability (e.g., pH, temperature effects)?

  • Methodological Answer : Use factorial design experiments to isolate variables (e.g., pH 3–9, 25–45°C). Quantify degradation kinetics via LC-MS/MS and model using Arrhenius equations. Compare results with in silico stability predictions (e.g., molecular docking for enzyme interactions) .

Q. What advanced techniques resolve discrepancies between minicolumn screening and HPLC quantification for this compound?

  • Methodological Answer : Minicolumns may cross-react with non-toxic analogs. Confirm positives via LC-MS/MS with isotopic dilution (e.g., ¹³C-labeled this compound). For regulatory compliance, prioritize HPLC with post-column derivatization to enhance specificity .

Q. How can researchers model this compound biosynthesis pathways in Aspergillus species under drought stress?

  • Methodological Answer : Integrate transcriptomic data (e.g., RNA-seq of aflP2 gene expression) with hyperspectral imaging of fungal colonies. Use path analysis to correlate BVOC (biogenic volatile organic compound) emissions with toxin production .

Q. What interdisciplinary approaches improve risk assessment of this compound in food systems?

  • Methodological Answer : Combine agronomic data (e.g., crop drought sensors), mycotoxin biosensors, and machine learning to predict contamination hotspots. Validate models with field samples from high-risk regions (e.g., sub-Saharan Africa) .

Q. How do epigenetic factors influence this compound production in resistant vs. susceptible crop cultivars?

  • Methodological Answer : Perform chromatin immunoprecipitation sequencing (ChIP-seq) on Aspergillus-infected crops to identify histone modifications linked to toxin biosynthesis. Compare with CRISPR-edited fungal strains lacking regulatory genes (e.g., aflR) .

Q. What strategies mitigate matrix interference in this compound detection during long-term storage studies?

  • Methodological Answer : Employ stable isotope dilution assays (SIDAs) with ¹³C-labeled internal standards. For lipid-rich matrices, use accelerated solvent extraction (ASE) with hexane defatting prior to LC-MS/MS analysis .

Methodological Best Practices

  • Data Contradiction Analysis : Use Bland-Altman plots for inter-method comparisons (e.g., ELISA vs. LC-MS/MS) .
  • Experimental Validation : Include positive/negative controls and blinded sample analysis to reduce bias .
  • Ethical Compliance : Adhere to biosafety protocols (e.g., PPE, HEPA filtration) when handling this compound, classified as a Category 1B carcinogen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.